

Application Notes and Protocols: PIK-90

Western Blot for p-Akt Detection

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Compound of Interest

Compound Name: PIK-90

Cat. No.: B1684649

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Akt (p-Akt) at Serine 473 (Ser473) via Western blot analysis following treatment with the pan-PI3K inhibitor, **PIK-90**. This protocol is intended for research and drug development professionals investigating the PI3K/Akt signaling pathway.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. **PIK-90** is a potent inhibitor of class I PI3K isoforms, and by blocking PI3K activity, it prevents the phosphorylation and subsequent activation of Akt. Western blotting is a fundamental technique to assess the phosphorylation status of Akt, thereby providing a direct measure of the inhibitor's efficacy.

Data Presentation: PIK-90 Inhibitory Activity

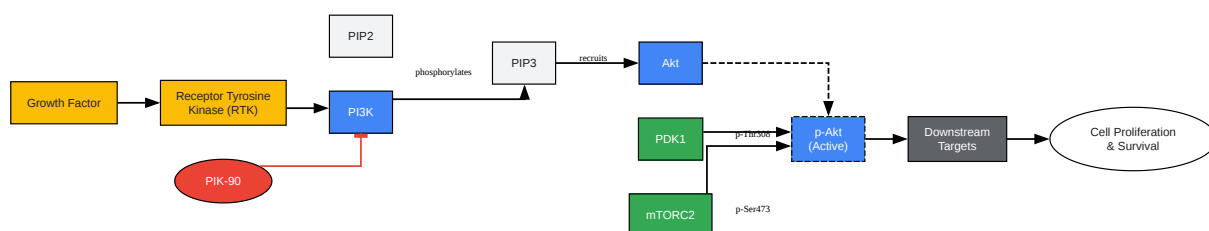
PIK-90 exhibits potent inhibitory activity against several class I PI3K isoforms. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below. Treatment of various cell lines with **PIK-90** has been shown to effectively block the phosphorylation of Akt.

For instance, in glioma cell lines, a concentration of 0.5 μM **PIK-90** is sufficient to substantially inhibit Akt phosphorylation[1].

Target	IC50 (nM)
PI3K α	11
PI3K γ	18
PI3K δ	58
PI3K β	Less Potent

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by **PIK-90**. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated at Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. **PIK-90** inhibits the catalytic activity of PI3K, thereby preventing the formation of PIP3 and subsequent activation of Akt.

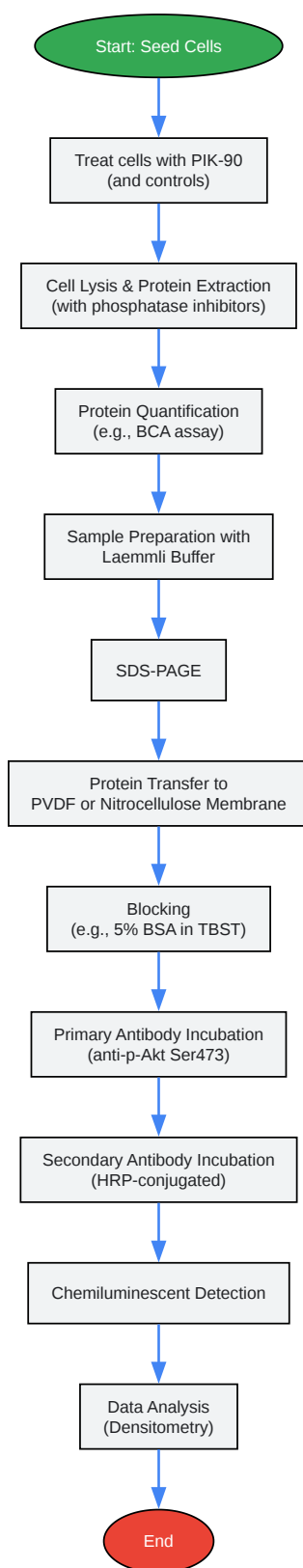


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Figure 1: PI3K/Akt signaling pathway with **PIK-90** inhibition.

Experimental Workflow

The diagram below outlines the major steps involved in the Western blot protocol for detecting p-Akt following cell treatment with **PIK-90**.



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Figure 2: Experimental workflow for p-Akt Western blotting.

Experimental Protocol: Western Blot for p-Akt (Ser473)

This protocol provides a robust method for analyzing the phosphorylation status of Akt at Ser473 in cells treated with **PIK-90**.

I. Cell Culture and Treatment

- Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
- Starve the cells in serum-free medium for 4-6 hours prior to treatment to reduce basal Akt phosphorylation.
- Treat cells with various concentrations of **PIK-90** (e.g., 0.1, 0.5, 1, 5 μ M) for the desired time period (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., growth factor stimulation) where appropriate.

II. Cell Lysis and Protein Extraction

Note: Perform all subsequent steps on ice or at 4°C to minimize protein degradation and dephosphorylation.

- Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
- Add 100-150 μ L of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well of a 6-well plate.
 - RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
 - Inhibitors (add fresh): 1 mM PMSF, 1X Protease Inhibitor Cocktail, 1X Phosphatase Inhibitor Cocktail (e.g., containing sodium orthovanadate and sodium fluoride).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

III. Protein Quantification

- Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

IV. Sample Preparation

- Normalize the protein concentration of all samples with lysis buffer.
- Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
 - 4X Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 10% β-mercaptoethanol (add fresh).
- Boil the samples at 95-100°C for 5 minutes.
- Centrifuge the samples at 14,000 x g for 1 minute before loading.

V. SDS-PAGE and Protein Transfer

- Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at 100-120 V until the dye front reaches the bottom.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer at 100 V for 1-2 hours at 4°C is recommended.

VI. Immunoblotting

- Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.

- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for p-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A typical dilution is 1:1000, but this should be optimized for the specific antibody used.
- **Washing:** Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (depending on the primary antibody host) diluted in 5% BSA/TBST (e.g., 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.
- **Washing:** Wash the membrane three times for 10-15 minutes each with TBST at room temperature.

VII. Detection and Analysis

- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
- **Stripping and Re-probing (Optional but Recommended):** To normalize for protein loading, the membrane can be stripped of the p-Akt antibody and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH or β -actin).
- **Densitometry:** Quantify the band intensities using image analysis software (e.g., ImageJ). The p-Akt signal should be normalized to the total Akt signal, which is then normalized to the loading control.

Conclusion

This detailed protocol provides a reliable method for assessing the inhibitory effect of **PIK-90** on Akt phosphorylation. Consistent and reproducible results are crucial for the accurate evaluation of PI3K inhibitors in both basic research and drug development settings. Adherence

to best practices for Western blotting, particularly for phosphoproteins, will ensure high-quality, interpretable data.

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References

- 1. selleckchem.com [selleckchem.com]
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